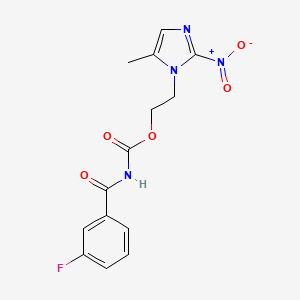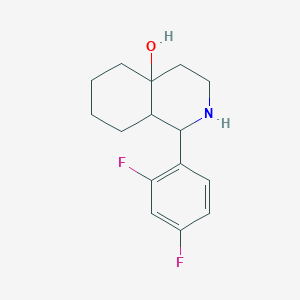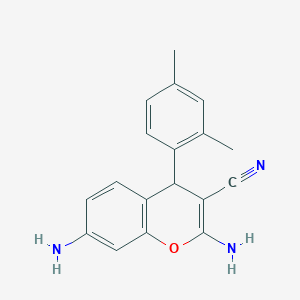
2-(5-methyl-2-nitro-1H-imidazol-1-yl)ethyl (3-fluorobenzoyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-methyl-2-nitro-1H-imidazol-1-yl)ethyl (3-fluorobenzoyl)carbamate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is synthesized using a specific method, and its mechanism of action, biochemical and physiological effects, as well as advantages and limitations for lab experiments have been investigated. In
作用机制
The mechanism of action of 2-(5-methyl-2-nitro-1H-imidazol-1-yl)ethyl (3-fluorobenzoyl)carbamate is not fully understood. However, it is believed to work by inhibiting the synthesis of DNA and RNA in microorganisms. This compound has been shown to be effective against a wide range of microorganisms, including bacteria, fungi, and parasites.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria, fungi, and parasites. This compound has also been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.
实验室实验的优点和局限性
One of the advantages of using 2-(5-methyl-2-nitro-1H-imidazol-1-yl)ethyl (3-fluorobenzoyl)carbamate in lab experiments is its broad-spectrum activity against microorganisms. This compound has been shown to be effective against a wide range of bacteria, fungi, and parasites. However, one limitation of using this compound is that it may have toxic effects on certain cell types. It is important to carefully consider the potential risks and benefits of using this compound in lab experiments.
未来方向
There are many potential future directions for research involving 2-(5-methyl-2-nitro-1H-imidazol-1-yl)ethyl (3-fluorobenzoyl)carbamate. One area of research could be focused on understanding the mechanism of action of this compound in more detail. Another area of research could be focused on developing new derivatives of this compound with improved activity and selectivity against specific microorganisms. Additionally, this compound could be further investigated for its potential use in the treatment of inflammatory diseases.
合成方法
The synthesis of 2-(5-methyl-2-nitro-1H-imidazol-1-yl)ethyl (3-fluorobenzoyl)carbamate involves a series of steps. First, 5-methyl-2-nitroimidazole is reacted with ethylene oxide to form 2-(5-methyl-2-nitro-1H-imidazol-1-yl)ethanol. This intermediate is then reacted with 3-fluorobenzoyl chloride to form the desired product, this compound. The synthesis method is relatively simple and can be carried out in a laboratory setting.
科学研究应用
2-(5-methyl-2-nitro-1H-imidazol-1-yl)ethyl (3-fluorobenzoyl)carbamate has been extensively studied for its potential applications in scientific research. This compound has been shown to have antibacterial, antifungal, and antiparasitic properties. It has been used in studies to investigate the mechanism of action of various drugs and to understand the biochemical and physiological effects of certain compounds.
属性
IUPAC Name |
2-(5-methyl-2-nitroimidazol-1-yl)ethyl N-(3-fluorobenzoyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN4O5/c1-9-8-16-13(19(22)23)18(9)5-6-24-14(21)17-12(20)10-3-2-4-11(15)7-10/h2-4,7-8H,5-6H2,1H3,(H,17,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQCOLNACZKFBNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N1CCOC(=O)NC(=O)C2=CC(=CC=C2)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(3-ethoxy-4-hydroxy-5-iodophenyl)vinyl]-8-quinolinol](/img/structure/B6081532.png)
![(1S*,4S*)-2-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-2-azabicyclo[2.2.1]heptane](/img/structure/B6081547.png)

![N-cyclopentyl-6-[3-(methoxymethyl)-1-pyrrolidinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B6081566.png)
![methyl 5-[(ethoxyamino)methylene]-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate](/img/structure/B6081571.png)
![1,3-bis[2-(diethylamino)ethyl]-5,5-diethyl-2,4,6(1H,3H,5H)-pyrimidinetrione dihydrochloride](/img/structure/B6081573.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-3-piperidinamine](/img/structure/B6081581.png)
![2-{2-[(3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]ethoxy}ethanol](/img/structure/B6081585.png)

![3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-5-(4-methoxyphenyl)-1,2,4-triazine](/img/structure/B6081608.png)

![methyl N-[(1-methyl-1H-indol-4-yl)carbonyl]glycinate](/img/structure/B6081629.png)